molecular formula C17H18N4O B1242983 2-(4-Methylpiperazin-1-Yl)benzo[c][1,5]naphthyridin-6(5h)-One CAS No. 433726-76-2

2-(4-Methylpiperazin-1-Yl)benzo[c][1,5]naphthyridin-6(5h)-One

Número de catálogo B1242983
Número CAS: 433726-76-2
Peso molecular: 294.35 g/mol
Clave InChI: YRVTWLAUEOBDFG-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

2-(4-Methylpiperazin-1-Yl)benzo[c][1,5]naphthyridin-6(5h)-One, also known as 2-(4-Methylpiperazin-1-Yl)benzo[c][1,5]naphthyridin-6(5h)-One, is a useful research compound. Its molecular formula is C17H18N4O and its molecular weight is 294.35 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(4-Methylpiperazin-1-Yl)benzo[c][1,5]naphthyridin-6(5h)-One suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(4-Methylpiperazin-1-Yl)benzo[c][1,5]naphthyridin-6(5h)-One including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Número CAS

433726-76-2

Nombre del producto

2-(4-Methylpiperazin-1-Yl)benzo[c][1,5]naphthyridin-6(5h)-One

Fórmula molecular

C17H18N4O

Peso molecular

294.35 g/mol

Nombre IUPAC

2-(4-methylpiperazin-1-yl)-5H-benzo[c][1,5]naphthyridin-6-one

InChI

InChI=1S/C17H18N4O/c1-20-8-10-21(11-9-20)15-7-6-14-16(19-15)12-4-2-3-5-13(12)17(22)18-14/h2-7H,8-11H2,1H3,(H,18,22)

Clave InChI

YRVTWLAUEOBDFG-UHFFFAOYSA-N

SMILES

CN1CCN(CC1)C2=NC3=C(C=C2)NC(=O)C4=CC=CC=C43

SMILES canónico

CN1CCN(CC1)C2=NC3=C(C=C2)NC(=O)C4=CC=CC=C43

Sinónimos

2-(4-methyl-piperazin-1-yl)-5H-benzo(c)(1,5)naphthyridin-6-one
2-(4-methylpiperazin-1-yl)-5H-benzo(c)(1,5)naphthyridin-6-one
2-Mepip-BNO
GPI 16539
GPI-16539

Origen del producto

United States

Synthesis routes and methods

Procedure details

Under argon, 2,5-dichloro-3-nitropyridine (666 mg, 3.18 mmol) was dissolved in toluene (45 ml), and aqueous potassium carbonate solution (2M, 3.47 ml) was added. After 5 minutes of stirring at room temperature, 2-diisopropylaminocarbonylphenylboronic acid (1000 mg, 3.81 mmol) and tetrakis(triphenylphosphine)palladium(0) (110 mg, 0.09 mmol) were added. The resulting reaction mixture was stirred at 80° C. for 13 h and, after cooling to room temperature, concentrated under reduced pressure. After addition of water and ethyl acetate, the aqueous phase was extracted repeatedly with ethyl acetate. The combined organic phases were dried over magnesium sulphate, filtered off and concentrated under reduced pressure. Purification by column chromatography (gradient ethyl acetate/n-heptane) of the residue that remained gave the first synthesis intermediate 2-[6-chloro-3-nitropyridin-2-yl]-N,N-diisopropylbenzamide (560 mg, 49% of theory) in the form of a colourless solid. 2-[6-Chloro-3-nitropyridin-2-yl]-N,N-diisopropylbenzamide (270 mg, 0.75 mmol) was then dissolved in abs. tetrahydrofuran, and 1-methylpiperazine (0.17 ml, 1.49 mmol) and N,N-diisopropylethylamine (0.14 ml, 0.82 mmol) were added. The resulting reaction solution was stirred at 65° C. for 5 h, ethyl acetate and water were added after cooling to room temperature and the aqueous phase was re-extracted repeatedly with ethyl acetate. The combined organic phases were dried over magnesium sulphate, filtered and concentrated under reduced pressure. Without further purification, the resulting 2-[3-(nitro)-6-(4-methylpiperazin-1-yl)pyridin-2-yl]-N,N-diisopropylbenzamide (300 mg, 94% of theory) was dissolved under argon in a high pressure reaction vessel in methanol, and palladium on carbon (Pd content 10%, water-moist, 40 mg) was added. Hydrogen was then introduced, and the mixture was stirred at room temperature and a pressure of 2 bar for two hours. The reaction mixture was then filtered off through Celite, the filter cake was washed with methanol and the filtrate was concentrated under reduced pressure. Without further purification, the resulting 2-[3-amino-6-(4-methylpiperazin-1-yl)pyridin-2-yl]-N,N-diisopropylbenzamide (220 mg, 79% of theory) was dissolved in abs. tetrahydrofuran and, after 5 min of stirring at room temperature, cooled to −65° C. Lithium diisopropylamide (179 mg, 1.67 mmol) was then slowly added a little at a time, and the resulting reaction mixture was stirred at −65° C. for 10 min and then warmed to room temperature over a period of 1 h. After careful addition of water, the aqueous phase was repeatedly extracted thoroughly with ethyl acetate. The combined organic phases were dried over magnesium sulphate, filtered off and concentrated under reduced pressure. Purification of the residue that remained by column chromatography (gradient ethyl acetate/n-heptane) gave 2-(4-methylpiperazin-1-yl)benzo[c]-1,5-naphthyridin-6(5H)-one (90 mg, 52% of theory) in the form of a colourless solid. 1H-NMR (400 MHz, CD3OD δ, ppm) 8.78 (d, 1H), 8.39 (s, 1H), 7.89 (dd, 1H), 7.71 (dd, 1H), 7.60 (d, 1H), 7.10 (d, 1H), 3.72 (m, 4H), 3.32 (s, 3H), 2.65 (m, 4H); 13C-NMR (100 MHz, CD3OD δ, ppm) 163.3, 156.9, 137.2, 134.9, 133.9, 129.9, 128.3, 128.0, 127.4, 125.9, 124.9, 111.5, 55.8, 46.4, 46.2.
Quantity
270 mg
Type
reactant
Reaction Step One
Quantity
179 mg
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Quantity
0.17 mL
Type
reactant
Reaction Step Five
Quantity
0.14 mL
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.